Dibenzo(A,H)pyrene

DNA Adductomics Carcinogenesis Molecular Toxicology

Quantifying high-molecular-weight PAHs like dibenzo[a,h]pyrene in complex environmental matrices is challenging due to poor extraction recovery and co-eluting isomers. Using an incorrect or impure standard leads to systematic quantification errors, misrepresenting cancer risk. This certified reference material is the exact solution: - Enables accurate quantification with validated LC-APLI-MS and GC-MS/MS methods. - Supplied as a BCR® or Cerilliant® certified standard, ensuring traceability to NIST SRMs 1649a and 2975. - Delivers reliable potency assignment (RPF=0.9) for IARC Group 2B risk assessment.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 189-64-0
Cat. No. B125848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo(A,H)pyrene
CAS189-64-0
Synonyms3,4-8,9-dibenzopyrene
dibenzo(a,h)pyrene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3
InChIInChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H
InChIKeyRXUSYFJGDZFVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.5X10-5 mg/L at 25 °C (est)
Soluble in sulfuric acid
Soluble in 1,4-dioxane

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[a,h]pyrene Procurement Guide


Dibenzo[a,h]pyrene (DB[a,h]P), CAS 189-64-0, is a hexacyclic aromatic hydrocarbon (C24H14) belonging to the class of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) [1]. It is recognized as an environmental pollutant and a potent genotoxic carcinogen, classified as IARC Group 2B ('possibly carcinogenic to humans') and CLP Carc. 1B/Muta. 2 (H350/H341) [2][3]. Among the dibenzopyrene isomers, DB[a,h]P exhibits intermediate to high potency, with a unique symmetrical structure possessing two equivalent bay regions that influence its metabolic activation profile and DNA adduct formation [4]. Its primary scientific utility lies in its role as a critical analytical reference standard for environmental monitoring, toxicological research, and cancer etiology studies.

Why Dibenzo[a,h]pyrene Cannot Be Substituted


The carcinogenic potency, metabolic activation pathways, and analytical behavior of PAHs are exquisitely sensitive to molecular structure. Among the hexacyclic dibenzopyrenes, even minor changes in ring fusion (e.g., 'a,h' vs. 'a,l' vs. 'a,i') result in dramatic differences in their genotoxic potential, DNA adduct profiles, and chromatographic properties [1]. For instance, dibenzo[a,l]pyrene (DB[a,l]P) is widely considered the most potent PAH carcinogen tested to date, while DB[a,h]P exhibits a distinct, intermediate potency [2]. Crucially, analytical methods often report significantly different extraction recoveries for each isomer, making the use of an incorrect standard a major source of quantification error in environmental monitoring [3]. Therefore, substitution with benzo[a]pyrene, a common surrogate for total PAH risk, will grossly underestimate or misrepresent the hazard due to the vastly higher potency and unique biological behavior of the dibenzopyrene class [4].

Comparative Evidence for Dibenzo[a,h]pyrene


Relative DNA Binding Potency in Mouse Skin

In a direct head-to-head in vivo study, the relative DNA binding potency of DB[a,h]P in mouse skin was measured and compared to four other PAHs using 32P-postlabeling. The relative potency order was established as DB[a,l]P > B[a]P > DB[a,h]P > DB[a,i]P > DB[a,e]P, placing DB[a,h]P in the middle of this high-potency group [1]. This indicates that DB[a,h]P is a more potent DNA-damaging agent than its close isomers DB[a,i]P and DB[a,e]P.

DNA Adductomics Carcinogenesis Molecular Toxicology

Comparative Tumorigenicity Ranking in Mouse Skin

A classic comparative study tested the carcinogenicity of nine hexacyclic aromatic hydrocarbons on mouse skin. DB[a,h]P was classified as 'active' as a complete carcinogen, placing it in a higher potency tier than the 'weakly active' DB[a,e]P and the 'inactive' DB[e,l]P and DB[cd-jk]P [1]. This demonstrates that the 'a,h' ring fusion confers significantly higher tumorigenic activity than several other isomers.

Experimental Carcinogenesis PAH Potency Risk Assessment

IARC Carcinogen Classification and Relative Potency Factor

Regulatory agencies assign different classifications and risk values to different PAHs. Dibenzo[a,h]pyrene is classified by IARC as Group 2B ('possibly carcinogenic to humans'), in contrast to the more potent dibenzo[a,l]pyrene, which is classified as Group 2A ('probably carcinogenic to humans') [1]. Furthermore, the U.S. EPA's draft Relative Potency Factor (RPF) for DB[a,h]P is 0.9, which is lower than the RPF of 1.0 for B[a]P and significantly lower than an estimated RPF of >10 for DB[a,l]P [2].

Regulatory Science Carcinogen Classification Risk Characterization

Analytical Recovery Challenges in GC-MS Methods

In the development of a simultaneous GC-MS method for 15 carcinogenic PAHs in diesel particulates, it was observed that the recovery of DB[a,h]P was consistently poor, falling below 80%, whereas recoveries for most other PAHs in the study were 'good' [1]. This low recovery was a unique challenge among the analytes, second only to another compound, dibenzo[a,j]acridine. The method required the use of a GC-MS ion trap with single-ion storage to achieve the necessary sensitivity for detection in the low ng/g range [2].

Analytical Chemistry Environmental Monitoring Method Development

Metabolic Activation to Distinct DNA Adducts

In vivo studies using laser-excited fluorescence spectroscopy revealed that DB[a,h]P is metabolized to two distinct DNA adduct species in mouse skin, characterized by fluorescence origin bands at approximately 383.5 nm and 407.2 nm [1]. These were identified as possessing pyrene and benzo[a]pyrene (B[a]P) chromophores, respectively. This indicates that metabolic activation occurs on either one or both of its equivalent bay regions, a unique feature compared to B[a]P, which forms predominantly a single major adduct type from its one bay region [2].

Metabolic Activation DNA Adduct Identification Cytochrome P450

Recommended Research and Industrial Scenarios


Environmental Monitoring of Complex PAH Mixtures

Dibenzo[a,h]pyrene is a critical analyte in monitoring programs for non-priority, high-potency PAHs. Due to its distinct chromatographic properties and poor recovery (<80%) in standard GC-MS methods, procurement of a high-purity analytical standard (e.g., Cerilliant® or BCR® certified reference material) is essential for accurate quantification and method validation [1]. Its use is validated in the analysis of NIST SRMs like 1649a (Urban Dust) and 2975 (Diesel Particulate Matter) [2].

Carcinogenesis Research and DNA Adductomics

Researchers investigating the link between PAH structure and carcinogenic potency should use DB[a,h]P to study the impact of symmetrical bay regions on metabolic activation. Its formation of two distinct DNA adducts (with pyrene and B[a]P chromophores) makes it a more complex and informative model than B[a]P [3]. Its intermediate potency among dibenzopyrenes, as established by direct comparison in mouse skin tumorigenicity assays, allows for study of a potent, but not maximally toxic, carcinogen [4].

Regulatory Toxicology and Cancer Risk Assessment

For laboratories performing risk assessment calculations on environmental PAH mixtures, using a DB[a,h]P standard is mandatory for applying the correct IARC classification (Group 2B) and relative potency factor (RPF = 0.9) [5]. Failing to quantify DB[a,h]P separately and instead using a B[a]P surrogate would significantly misrepresent the cancer risk profile of the sample, given DB[a,h]P's unique position in the potency hierarchy of hexacyclic PAHs [6].

Analytical Method Development for High-Molecular-Weight PAHs

Due to the analytical difficulty posed by DB[a,h]P, it is an ideal challenge compound for developing and testing new extraction, purification, and detection methods for high-molecular-weight PAHs. Its poor recovery necessitates the optimization of techniques like accelerated solvent extraction (ASE) and the use of advanced detection systems such as LC-APLI-MS or GC-MS/MS with single-ion storage .

Technical Documentation Hub

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